2-アセトアミド-3-O-ベンジル-4,6-O-ベンジリデン-2-デオキシ-β-D-グルコピラノシルアジド

説明

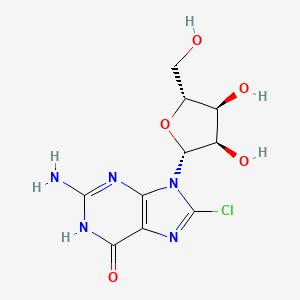

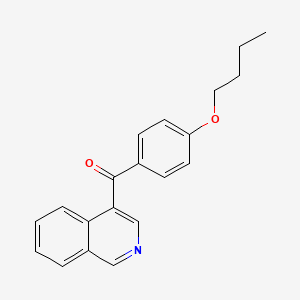

“2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide” is a highly intricate chemical compound. It is frequently employed to examine the multifaceted nature of carbohydrates from a biological and chemical standpoint . This compound has garnered significant interest in studying bacterial infections due to its antimicrobial capabilities .

Synthesis Analysis

This compound plays a pivotal role as a chemical reagent in the synthesis of glycoconjugates due to its remarkable reactivity and selectivity . The reaction of benzyl 2-amino-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside (HL) with the metal salts Cu (ClO (4)) (2)6 H (2)O and Ni (NO (3)) (2)6 H (2)O affords via self-assembly a tetranuclear mu (4)-hydroxido bridged copper (II) complex .Molecular Structure Analysis

The molecular formula of this compound is C29H32N4O5 . The SMILES string isCC(=O)N[C@H]1C@@HC@@H[C@@H]1OCc4ccccc4)N=[N+]=[N-] . Chemical Reactions Analysis

This compound is known for its remarkable reactivity and selectivity, making it a pivotal chemical reagent in the synthesis of glycoconjugates .Physical and Chemical Properties Analysis

The compound is a solid at 20°C . It has an optical activity of [α]/D 5.0±0.5°, c = 1 in chloroform . The compound should be stored at temperatures below 0°C .科学的研究の応用

複合炭水化物の合成

この化合物は、複合炭水化物の合成において広く利用されています . 化合物の複雑な構造により、これらの複雑な構造の構築における構成要素として使用することができます .

グリコシド系薬物の開発

この化合物は、グリコシド系薬物の研究開発における前駆体として機能します . これらの薬物は、さまざまな疾患の治療において幅広い用途を持っています。

HIVおよび癌治療における治療の可能性

この化合物は、HIVや癌などのさまざまな疾患の治療に莫大な治療の可能性を秘めた、グリコペプチドおよび糖タンパク質の合成に利用できる可能性があります .

生物医学研究

この化合物は、炭水化物と薬物および疾患の複雑な相互作用を理解する上で非常に重要です . この理解により、より効果的な治療法の開発につながる可能性があります。

化学工業

この化合物は、化学工業において他の化学物質の製造に使用されています . その独特の構造により、この分野における貴重な資源となっています。

製薬業界

製薬業界では、この化合物は新規薬剤および治療法の開発に使用されています . その独自の特性により、創薬および開発において貴重なツールとなっています。

作用機序

将来の方向性

The compound is frequently employed to examine the multifaceted nature of carbohydrates from a biological and chemical standpoint . Its antimicrobial capabilities hold immense promise for targeting and inhibiting diverse bacterial strains . Therefore, it could play a significant role in the development of new antimicrobial agents in the future.

特性

IUPAC Name |

N-[(2R,4aR,6R,7R,8R,8aS)-6-azido-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5/c1-14(27)24-18-20(28-12-15-8-4-2-5-9-15)19-17(30-21(18)25-26-23)13-29-22(31-19)16-10-6-3-7-11-16/h2-11,17-22H,12-13H2,1H3,(H,24,27)/t17-,18-,19-,20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNJPKGJMMREOM-CGXUPHRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1N=[N+]=[N-])OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](CO[C@H](O2)C3=CC=CC=C3)O[C@H]1N=[N+]=[N-])OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659736 | |

| Record name | N-[(2R,4aR,6R,7R,8R,8aS)-6-Azido-8-(benzyloxy)-2-phenylhexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80887-27-0 | |

| Record name | N-[(2R,4aR,6R,7R,8R,8aS)-6-Azido-8-(benzyloxy)-2-phenylhexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531941.png)

![1-[(2,5-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531944.png)

![1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol](/img/structure/B1531945.png)

![2,2,2-trifluoroethyl N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B1531954.png)

![1-{[(Butan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1531957.png)

![methyl({[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1531959.png)

![1,4-Dioxa-8-azaspiro[4.5]decane, 8-(4-iodophenyl)-](/img/structure/B1531960.png)